molecular formula C48H63N11O10S B12583877 H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH CAS No. 304851-56-7

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH

Cat. No.: B12583877
CAS No.: 304851-56-7
M. Wt: 986.1 g/mol
InChI Key: SKLRTPDBVVJQLL-HCYLYTTJSA-N
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Description

The compound H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH is a peptide sequence composed of the amino acids proline, tyrosine, alanine, tryptophan, methionine, and arginine. This peptide is known for its role as a fluorogenic substrate for matrix metalloproteinase-3 (MMP-3), an enzyme involved in the degradation of extracellular matrix proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Each subsequent amino acid is then sequentially added using coupling reagents such as HBTU or DIC, and the peptide chain is elongated. The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid), and the final peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of This compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH: has several scientific research applications:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of matrix metalloproteinase-3 (MMP-3).

    Biology: Helps in understanding the role of MMP-3 in various biological processes, including tissue remodeling and inflammation.

    Medicine: Investigated for its potential in diagnosing and monitoring diseases associated with abnormal MMP-3 activity, such as arthritis and cancer.

    Industry: Utilized in the development of diagnostic kits and therapeutic agents targeting MMP-3

Mechanism of Action

The mechanism of action of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH involves its interaction with matrix metalloproteinase-3 (MMP-3). The peptide serves as a substrate for MMP-3, which cleaves the peptide bond between specific amino acids. This cleavage results in a measurable fluorescence signal, allowing researchers to quantify MMP-3 activity. The molecular targets include the active site of MMP-3, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH: can be compared with other fluorogenic substrates for matrix metalloproteinases (MMPs):

The uniqueness of This compound lies in its specific interaction with MMP-3, making it a valuable tool for studying this particular enzyme.

Properties

CAS No.

304851-56-7

Molecular Formula

C48H63N11O10S

Molecular Weight

986.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C48H63N11O10S/c1-27(54-44(65)38(23-28-11-15-31(60)16-12-28)58-42(63)35-9-5-20-51-35)41(62)57-39(24-29-13-17-32(61)18-14-29)45(66)59-40(25-30-26-53-34-8-4-3-7-33(30)34)46(67)55-36(19-22-70-2)43(64)56-37(47(68)69)10-6-21-52-48(49)50/h3-4,7-8,11-18,26-27,35-40,51,53,60-61H,5-6,9-10,19-25H2,1-2H3,(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,63)(H,59,66)(H,68,69)(H4,49,50,52)/t27-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

SKLRTPDBVVJQLL-HCYLYTTJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5

Origin of Product

United States

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